![molecular formula C16H23N3O3 B349252 2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide CAS No. 947936-06-3](/img/structure/B349252.png)
2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a morpholine ring, and a benzamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Amidation: The formation of the benzamide moiety through a reaction between an amine and a benzoyl chloride derivative.
Morpholine Introduction: The attachment of the morpholine ring via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzoic acid
- 3-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide
Uniqueness
2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Biologische Aktivität
2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzamide structure with an acetylamino group and a morpholine moiety, contributing to its unique chemical properties. This structure allows for various interactions with biological targets, making it a subject of interest in drug discovery.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to exert its effects through:
- Enzyme Inhibition : It has shown potential as an inhibitor for enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurological disorders such as Alzheimer's disease.
- Receptor Binding : The morpholine group may facilitate binding to various receptors, enhancing its pharmacological profile.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's inhibitory effects on AChE and BACE1. The following table summarizes the inhibitory concentrations (IC50) observed in various studies:
Compound | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
This compound | AChE | 0.056 | |
This compound | BACE1 | 9.01 | |
Donepezil | AChE | 0.046 | |
Quercetin | BACE1 | 4.89 |
These results indicate that while the compound exhibits potent AChE inhibition comparable to donepezil, its BACE1 inhibition is less potent than quercetin.
Case Studies
Several research studies have investigated the biological activity of similar compounds, providing insights into the potential therapeutic applications of this compound:
- Neuroprotective Effects : A study demonstrated that compounds with similar structures could protect neuronal cells from apoptosis, suggesting that this compound might also confer neuroprotective benefits through its enzyme inhibition properties.
- Anticancer Activity : Investigations into related benzamide derivatives showed selective cytotoxicity against cancer cell lines, indicating that this compound may possess anticancer properties worth exploring.
- Multitarget Activity : Compounds designed to target multiple pathways (e.g., serotonin transporter and dopamine receptors) have shown promise in treating major depressive disorder (MDD). This suggests that further research could explore whether this compound has similar multitarget capabilities.
Eigenschaften
IUPAC Name |
2-acetamido-N-(3-morpholin-4-ylpropyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-13(20)18-15-6-3-2-5-14(15)16(21)17-7-4-8-19-9-11-22-12-10-19/h2-3,5-6H,4,7-12H2,1H3,(H,17,21)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAJONTWHVZLEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NCCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.